6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives . The process includes N-propargylation of C-3 substituted pyrazoles followed by cyclization with different amine derivatives using cesium carbonate (Cs2CO3) in methanol . This method yields various pyrazolopyrazinone derivatives, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It exhibits antiproliferative effects on lung adenocarcinoma cell lines, making it a potential candidate for cancer therapy.
Biological Studies: The compound is studied for its interaction with cannabinoid receptors (hCB1 and hCB2), anti-inflammatory properties, and antimicrobial activity.
Material Science: Pyrazolopyrazinone derivatives are explored for their potential use in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit HIV-1 integrase and dipeptidyl peptidase-IV, which are crucial for viral replication and glucose metabolism, respectively . The compound’s structure-activity relationship (SAR) studies reveal that certain functional groups enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar heterocyclic structure and exhibits comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against various enzymes, it is structurally related to 6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.
Pyrrolopyrazine: Another related compound with diverse biological applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-10-6(2-3-8-10)7(11)9-5/h2-4H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTUMQYPVAVXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC=N2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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